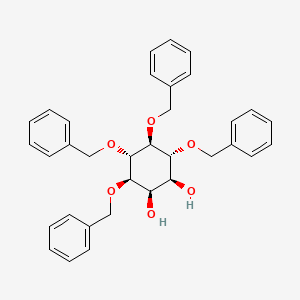
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol is a derivative of myo-inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is characterized by the substitution of four hydroxyl groups on the inositol ring with benzyl groups, enhancing its stability and making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol typically involves the protection of the hydroxyl groups on the inositol ring. One common method is the benzylation of myo-inositol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, regenerating the hydroxyl groups on the inositol ring.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Myo-inositol.
Substitution: Various substituted inositol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of inositol phosphates, which are important signaling molecules.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol involves its ability to act as a protected form of myo-inositol. The benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective functionalization at specific positions on the inositol ring. This selective protection is crucial for the synthesis of inositol derivatives with specific biological activities .
Vergleich Mit ähnlichen Verbindungen
- 1-O,3-O,5-O,6-O-Tetrabenzyl-D-myo-inositol
- 1-O,2-O,4-O,6-O-Tetrabenzyl-D-myo-inositol
- 1-O,4-O,5-O,6-O-Tetrabenzyl-D-chiro-inositol
Comparison: (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other tetrabenzylated inositol derivatives. This uniqueness makes it particularly valuable in synthetic chemistry and biological research .
Eigenschaften
Molekularformel |
C34H36O6 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
(1S,2R,3R,4S,5S,6R)-3,4,5,6-tetrakis(phenylmethoxy)cyclohexane-1,2-diol |
InChI |
InChI=1S/C34H36O6/c35-29-30(36)32(38-22-26-15-7-2-8-16-26)34(40-24-28-19-11-4-12-20-28)33(39-23-27-17-9-3-10-18-27)31(29)37-21-25-13-5-1-6-14-25/h1-20,29-36H,21-24H2/t29-,30+,31-,32-,33+,34+/m1/s1 |
InChI-Schlüssel |
VQNWAWRYJQHLAV-VREUDQTFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


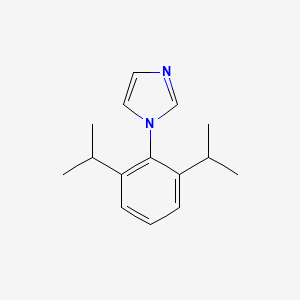
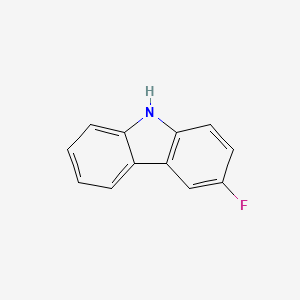
![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)

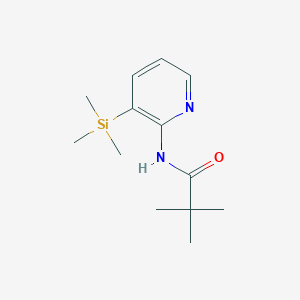
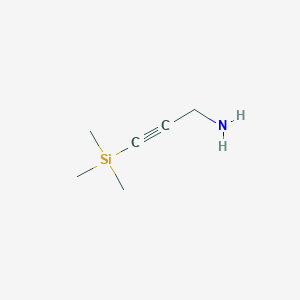
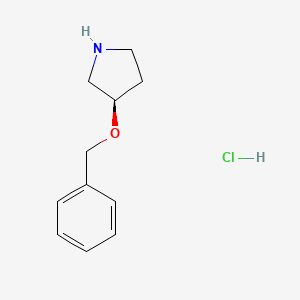

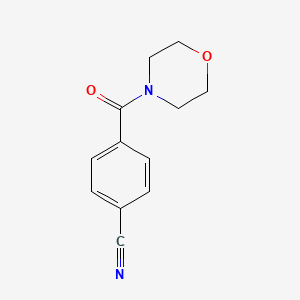
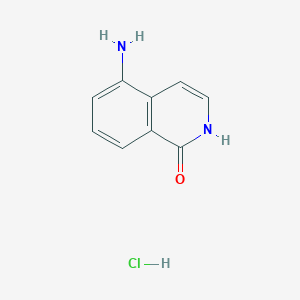
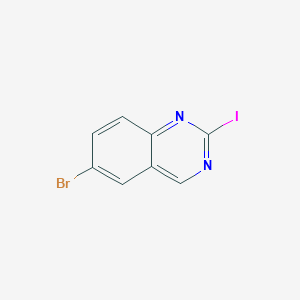
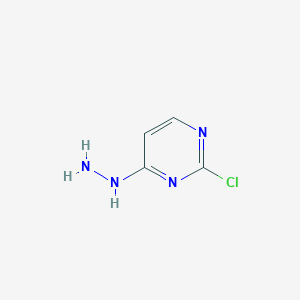
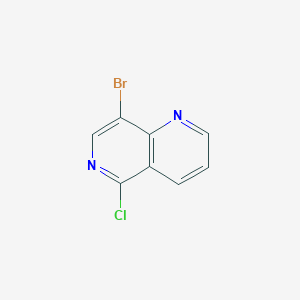
![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
